molecular formula C7H8ClNO3S B8536210 2-chloro-N-methoxybenzenesulfonamide

2-chloro-N-methoxybenzenesulfonamide

Cat. No.: B8536210
M. Wt: 221.66 g/mol
InChI Key: KFODPILIQCIYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C7H8ClNO3S and its molecular weight is 221.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has shown that 2-chloro-N-methoxybenzenesulfonamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents. For instance, compounds similar to this compound have been tested for their ability to inhibit carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis, showing promising IC50 values ranging from 10.93 to 25.06 nM for selective inhibition .

1.2 Cancer Research
The compound has also been investigated for its potential in cancer therapy. Studies indicate that derivatives of sulfonamides can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line), highlighting their potential in targeted cancer treatments . The mechanism involves the activation of specific cellular pathways that lead to programmed cell death.

Agricultural Applications

2.1 Pesticide Development
this compound is being explored as a potential pesticide due to its ability to affect certain biochemical pathways in pests. Its application as a herbicide or fungicide could provide an environmentally friendly alternative to traditional chemical pesticides, reducing the ecological footprint of agricultural practices .

2.2 Nematocidal Properties
The compound has been noted for its nematocidal activity, which can be beneficial in controlling nematode populations that affect crop yields. Research into formulations containing this compound has shown effective results in laboratory settings .

Biochemical Applications

3.1 Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research. For example, its role as an inhibitor of carbonic anhydrases has been studied extensively, revealing insights into enzyme kinetics and potential therapeutic applications in diseases where these enzymes play a critical role .

3.2 Structure-Activity Relationship Studies
Ongoing research into the structure-activity relationships (SAR) of sulfonamide compounds like this compound provides crucial data for the design of more effective derivatives with enhanced biological activity and selectivity . These studies help identify which structural modifications can lead to improved efficacy against targeted biological pathways.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial Studies In vitro efficacy against bacteriaSignificant activity against multiple strains; potential for antibiotic development
Cancer Therapeutics Apoptosis induction in MDA-MB-231 cellsInduced apoptosis with a notable increase in annexin V-FITC positive cells
Nematocidal Activity Control of nematodes in cropsEffective formulations demonstrated significant nematode mortality rates
Enzyme Inhibition Carbonic anhydrase IX inhibitionSelective inhibition with low IC50 values indicating high potency

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

2-chloro-N-methoxybenzenesulfonamide

InChI

InChI=1S/C7H8ClNO3S/c1-12-9-13(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3

InChI Key

KFODPILIQCIYTI-UHFFFAOYSA-N

Canonical SMILES

CONS(=O)(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methoxylamine hydrochloride (0.95 g (11.4 mmol)) was suspended in pyridine (4.0 ml). To this, under cooling with ice and with stirring, 2-chlorobenzenesulfonyl chloride (2.11 g (10.0 mmol)) was added and the mixture was stirred under cooling with ice for one hour and at room temperature for one hour. Water (50.0 ml) was added to the reaction mixture and the resulting mixture was extracted with ethyl acetate. The extract was washed with water, dilute hydrochloric acid and a saturated aqueous solution of sodium chloride, successively, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 1.41 g (64%) of 2-chloro-N-methoxybenzenesulfonamide as pale yellow crystals.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.